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Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C
virus (HCV) infection.[1][2] As with any pharmaceutical active ingredient, the presence of
impurities, which can arise from the manufacturing process, degradation, or storage, must be
carefully monitored and controlled to ensure the safety and efficacy of the drug product.[1][3]
Quantitative Nuclear Magnetic Resonance (QNMR) spectroscopy has emerged as a powerful
analytical technique for the precise purity determination and quantification of impurities in
pharmaceuticals.[4][5] This application note provides a detailed protocol for the quantitative
analysis of Sofosbuvir and its impurities using both *H and 3P qNMR.

Quantitative NMR offers a primary method of measurement, allowing for the determination of
compound purity and concentration without the need for a specific reference standard for each
impurity.[4] The signal intensity in an NMR spectrum is directly proportional to the number of
nuclei giving rise to the signal, enabling accurate quantification.[4][5] For Sofosbuvir, an
organophosphorus compound, 3P qNMR presents a simplified spectrum compared to *H
gNMR, which can have complex and overlapping signals, making quantification challenging.[6]

[7]
Types of Sofosbuvir Impurities

Impurities in Sofosbuvir can be broadly categorized as:
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e Process-Related Impurities: These include residual solvents (e.g., methanol, ethanol),
unreacted starting materials, and residues of catalysts (e.g., palladium).[1]

o Degradation Products: Sofosbuvir is susceptible to degradation under stress conditions such
as acidic, alkaline, and oxidative environments.[8][9][10] Hydrolysis and oxidation can lead to
the formation of various degradation products.[8][9]

o Other Impurities: This category includes heavy metals and various related compounds and
isomers.[1][3][11]

Below is a diagram illustrating the logical relationship of Sofosbuvir impurities.
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Figure 1: Logical relationship of Sofosbuvir impurities.
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Quantitative Data Summary

The following tables summarize the quantitative data from gqNMR studies on Sofosbuvir purity
and forced degradation studies that identify potential impurities.

Table 1: Purity of Sofosbuvir Determined by gNMR

Internal ]

gqNMR Method Solvent Sndard Purity (%) Reference

andar

1H-gNMR Methanol-da 1,4-BTMSB-da4 99.07 + 0.50 [6][7]
Phosphonoacetic

31p-gNMR Methanol-da4 ] 100.63 £ 0.95 [6][7]
acid (PAA)

1H-gNMR DMSO-ds DSS-de 99.44 +0.29 [6][12]
Phosphonoacetic

3P-gNMR DMSO-de . 99.10 £ 0.30 [6][12]
acid (PAA)

Note: The use of an aprotic solvent like DMSO-de is preferable for 31P-gNMR to avoid issues
with deuterium exchange affecting the internal standard.[6][7][12]

Table 2: Sofosbuvir Degradation Products Identified Under Forced Conditions
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BENCHE

Stress Degradation Degradation
. m/z Reference
Condition (%) Product (DP)
Acidic (0.IN HCI) 23% DP | 488 [81[9]
Alkaline (0.1N
50% DP II 393.3 [8][9]
NaOH)
Oxidative (H202)  19.02% DP 1l 393 [8][9]
(R)-
((2R,3R,4R,5R)-
5-(2,4-dioxo-3,4-
dihydropyrimidin-
Acid Hydrolysis 1(2H)-yl)-4-
(IN HCI, 80°C, 8.66% fluoro-3-hydroxy-  416.08 [10]
10h) 4-
methyltetrahydrof
uran-2-ylymethyl
phenyl hydrogen
phosphate
(S)-isopropyl 2-
((R)-
((2R,3R,4R,5R)-
5-(2,4-dioxo-3,4-
dihydropyrimidin-
Base Hydrolysis LZH)-y)-4-
fluoro-3-hydroxy-
(0.5N NaOH, 45.97% . 453.13 [10]
60°C, 24h)
methyltetrahydrof
uran-2-
yl)methoxy)
(hydroxy)phosph
orylamino)propa
noate
Oxidative (30% 0.79% (S)-isopropy! 2- 527.15 [10]
H202, 80°C, 2 (S)-
days) (((2R,4S,5R)-5-
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(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
fluoro-4-methyl-
3-
oxotetrahydrofur
an-2-yl)methoxy)
(phenoxy)phosph
orylamino)propa

noate

Experimental Protocols

The following protocols provide a general framework for the quantitative analysis of Sofosbuvir
impurities by gNMR. Method parameters should be optimized and validated for specific
instrumentation and impurities of interest.

Experimental Workflow

The overall workflow for gNMR analysis is depicted below.
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Figure 2: gNMR experimental workflow.

. Materials and Instrumentation
NMR Spectrometer: 400 MHz or higher field strength.
NMR Tubes: High-precision 5 mm NMR tubes.
Analytical Balance: Accurate to at least 0.01 mg.
Sofosbuvir Sample: Active pharmaceutical ingredient (API) or drug product.

Internal Standard (IS):
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o For 'H-gNMR: Sodium 4,4-dimethyl-4-silapentanesulfonate-de (DSS-ds) or 1,4-
bis(trimethylsilyl)benzene-da (1,4-BTMSB-da4).

o For 3'P-gNMR: Phosphonoacetic acid (PAA).

o The internal standard should be of high purity, stable, non-reactive, and have signals that
do not overlap with the analyte or impurity signals.[5]

Deuterated Solvent: Dimethyl sulfoxide-de (DMSO-de) or Methanol-d4. DMSO-de is
recommended for 31P-qNMR.[6][12]

. Sample Preparation Protocol

Accurately weigh approximately 10-20 mg of the Sofosbuvir sample into a clean, dry vial.

Accurately weigh an appropriate amount of the selected internal standard into the same vial
to achieve a near equimolar ratio with the analyte.

Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.

Ensure complete dissolution of both the sample and the internal standard, using gentle
vortexing if necessary.

Transfer the solution to a high-precision NMR tube.

. NMR Data Acquisition Protocol

For 1H-gNMR:

o

Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe
temperature.

o

Tune and shim the probe.

[¢]

Determine the 90° pulse width.

o

Measure the spin-lattice relaxation time (T1) of the signals to be integrated (both for
Sofosbuvir and the internal standard).
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o Set the relaxation delay (D1) to be at least 5 times the longest T1 value to ensure full
relaxation.

o Acquire the spectrum using a simple pulse program (e.g., zg) with a sufficient number of
scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

e For 3P-gNMR:

[¢]

Follow the same initial steps for sample insertion, equilibration, tuning, and shimming.

[e]

Determine the 90° pulse width for 3'P.

o

Measure the T1 of the phosphorus signals for Sofosbuvir and the internal standard (PAA).

[¢]

Set the relaxation delay (D1) to be at least 5 times the longest Ti.

[¢]

Acquire the 3P spectrum, often with proton decoupling, using a sufficient number of scans.
4. Data Processing and Analysis

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Carefully phase the spectrum manually.

o Apply a baseline correction.

 Integrate the well-resolved, characteristic signals of both Sofosbuvir and the internal
standard. For impurities, integrate their corresponding unique signals.

o Use the following equation to calculate the purity of Sofosbuvir or the amount of an impurity:

Purity (%) = (I_analyte / 1_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS /
m_analyte) * P_IS

Where:
o | = Integral value of the signal

o N = Number of nuclei giving rise to the signal
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o MW = Molecular weight

o

m = mass

o P_IS = Purity of the internal standard

o

Subscripts 'analyte’ and ‘IS’ refer to the analyte (Sofosbuvir or impurity) and the internal
standard, respectively.

Conclusion

Quantitative NMR is a highly accurate and reliable method for determining the purity of
Sofosbuvir and quantifying its process-related and degradation impurities. Both *H-gNMR and
31P-gNMR can be effectively employed, with 3tP-qNMR offering the advantage of simpler
spectra for this organophosphorus compound. The use of an aprotic solvent such as DMSO-ds
iIs recommended to enhance the accuracy of the measurements, particularly for 3*P-gNMR. The
protocols and data presented in this application note provide a solid foundation for researchers,
scientists, and drug development professionals to implement gqNMR for the quality control of
Sofosbuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. veeprho.com [veeprho.com]

2. pharmaffiliates.com [pharmatffiliates.com]

3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards
[daicelpharmastandards.com]

4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

5. emerypharma.com [emerypharma.com]

6. jstage.jst.go.jp [jstage.jst.go.jp]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15566924?utm_src=pdf-custom-synthesis
https://veeprho.com/product-category/sofosbuvir-impurities/
https://www.pharmaffiliates.com/en/parentapi/sofosbuvir-impurities
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://eureka.patsnap.com/report-quantitative-nmr-methods-in-pharmaceuticals-purity-assurance
https://emerypharma.com/blog/a-guide-to-quantitative-nmr-qnmr/
https://www.jstage.jst.go.jp/article/cpb/70/12/70_c22-00639/_html/-char/ja
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

7. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation -
PubMed [pubmed.nchbi.nlm.nih.gov]

8. archives.ijper.org [archives.ijper.org]

9. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-
ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

10. Identification, Isolation and Structure Confirmation of Forced Degradation Products of
Sofosbuvir [scirp.org]

11. medchemexpress.com [medchemexpress.com]
12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Quantitative Analysis of Sofosbuvir
Impurities by gNMR]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566924#quantitative-analysis-of-sofosbuvir-
impurities-by-gnmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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